Dimethyl 5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzene ring substituted with dimethyl groups and a piperidine ring, which is further functionalized with a fluorophenyl group and a methanesulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.
Formation of the Benzene Ring Substituents: The dimethyl groups on the benzene ring can be introduced through Friedel-Crafts alkylation reactions.
Final Coupling Reaction: The final step involves coupling the piperidine derivative with the benzene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted derivatives at the fluorophenyl group.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
1,3-DIMETHYL 5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1,3-DIMETHYL 5-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1,3-DIMETHYL 5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE imparts unique electronic properties to the compound, which can influence its reactivity and interactions with biological targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to specific receptors or enzymes, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C23H25FN2O7S |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
dimethyl 5-[[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H25FN2O7S/c1-32-22(28)17-11-18(23(29)33-2)13-19(12-17)25-21(27)15-7-9-26(10-8-15)34(30,31)14-16-5-3-4-6-20(16)24/h3-6,11-13,15H,7-10,14H2,1-2H3,(H,25,27) |
InChI Key |
COLCQHSYPFYXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C(=O)OC |
Origin of Product |
United States |
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